molecular formula C22H23F2N3O2S B2518289 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226438-22-7

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2518289
CAS No.: 1226438-22-7
M. Wt: 431.5
InChI Key: KJTAVZFIUFXOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C22H23F2N3O2S and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical synthesis and structural characterization of imidazole derivatives, including compounds similar to 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, have been extensively explored. These efforts aim to understand the compound's properties and to develop methods for its preparation. For instance, the synthesis of new imidazole derivatives through the reaction of imidazole-2-thione with various reagents has been reported, demonstrating the versatility of imidazole chemistry in creating compounds with potential biological activities (A. Salman, A. Abdel-Aziem, & Marwa J. S. Alkubbat, 2015).

Potential Biological Activities

Research into the biological activities of imidazole derivatives spans various potential applications, including antimicrobial and antifungal activities. For example, certain imidazole compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Aspergillus fumigatus and Candida albicans. This suggests a potential for these compounds in developing new antimicrobial agents (A. Salman, A. Abdel-Aziem, & Marwa J. S. Alkubbat, 2015).

Antitumor and Antiviral Applications

The exploration of antitumor and antiviral properties of imidazole derivatives is another significant area of research. Certain imidazole compounds have been designed and tested for their efficacy against human rhinovirus, showcasing the potential of these derivatives in treating viral infections (C. Hamdouchi, J. Blas, & Mirian del Prado, 1999). Moreover, some derivatives have been evaluated for their antitumor activity, highlighting the diverse therapeutic potential of the imidazole class (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S/c1-14(2)26-20(28)13-30-22-25-12-19(16-6-4-15(3)5-7-16)27(22)17-8-10-18(11-9-17)29-21(23)24/h4-12,14,21H,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTAVZFIUFXOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.